3-Ethyl-2-ethylidene-2,3-dihydro-1,3-benzothiazole
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Overview
Description
3-Ethyl-2-ethylidene-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a fused benzene and thiazole ring system, with ethyl and ethylidene substituents at the 3 and 2 positions, respectively. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-ethylidene-2,3-dihydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base, leading to the formation of the benzothiazole ring system. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-ethylidene-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
3-Ethyl-2-ethylidene-2,3-dihydro-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-ethylidene-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also interact with enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Similar structure but with a methyl group instead of an ethylidene group.
Benzothiazole: The parent compound without any substituents.
2-Phenylbenzothiazole: Contains a phenyl group at the 2 position instead of an ethylidene group.
Uniqueness
3-Ethyl-2-ethylidene-2,3-dihydro-1,3-benzothiazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both ethyl and ethylidene groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
80922-08-3 |
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Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
3-ethyl-2-ethylidene-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS/c1-3-11-12(4-2)9-7-5-6-8-10(9)13-11/h3,5-8H,4H2,1-2H3 |
InChI Key |
FDHSFJRXFKTMLU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC |
Origin of Product |
United States |
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